6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine
Overview
Description
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine is a complex organic compound that features a pyridine ring substituted with fluorine and iodine atoms, as well as a pyrrolidine ring and a tert-butyldimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent to introduce the tert-butyldimethylsilyloxy group. This reaction is often carried out in the presence of imidazole and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butyldimethylsilyloxy group can be selectively cleaved under oxidative conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing agents: Zinc (Zn), lithium aluminum hydride (LiAlH4).
Nucleophiles: Organolithium reagents, Grignard reagents.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyldimethylsilyloxy group can yield a hydroxyl group, while substitution of the iodine atom can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the pyridine ring can interact with aromatic residues in protein active sites, while the tert-butyldimethylsilyloxy group can enhance membrane permeability .
Comparison with Similar Compounds
Similar Compounds
6-((Tert-butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine: Similar in structure but with methoxy groups instead of fluorine and iodine atoms.
6-Iodo-2,3-dimethoxypyridine: Lacks the pyrrolidine ring and tert-butyldimethylsilyloxy group.
6-Chloro-2,3-dimethoxypyridine: Contains a chlorine atom instead of fluorine and iodine.
Uniqueness
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and iodine atoms, along with the tert-butyldimethylsilyloxy group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl-[[1-(6-fluoro-5-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-8-9-20(10-12)14-7-6-13(18)15(17)19-14/h6-7,12H,8-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBPDZBTGFXOLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FIN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673603 | |
Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-57-6 | |
Record name | 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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